molecular formula C7H5Cl3S B13418502 1,4-Dichloro-2-[(chloromethyl)thio]-benzene

1,4-Dichloro-2-[(chloromethyl)thio]-benzene

Cat. No.: B13418502
M. Wt: 227.5 g/mol
InChI Key: VLIAQGNGTVYPNM-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-[(chloromethyl)thio]-benzene is an organic compound with the molecular formula C7H5Cl3S It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 4 positions, and a chloromethylthio group is attached at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-2-[(chloromethyl)thio]-benzene typically involves the chlorination of 2-[(methylthio)]-benzene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via electrophilic aromatic substitution, where the chlorine atoms are introduced at the 1 and 4 positions of the benzene ring.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures better control over reaction conditions, higher yields, and reduced production costs. The process involves the use of large-scale reactors and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-[(chloromethyl)thio]-benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the chloromethylthio group to a methylthio group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, ether as solvent.

    Substitution: Nucleophiles (amines, thiols, alkoxides), polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Methylthio derivatives.

    Substitution: Corresponding substituted benzene derivatives.

Scientific Research Applications

1,4-Dichloro-2-[(chloromethyl)thio]-benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-[(chloromethyl)thio]-benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The chloromethylthio group can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The exact molecular pathways and targets depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dichloro-2-methylbenzene: Similar structure but lacks the chloromethylthio group.

    1,4-Dichloro-2-ethylbenzene: Similar structure with an ethyl group instead of the chloromethylthio group.

    1,4-Dichloro-2-(methylthio)benzene: Similar structure with a methylthio group instead of the chloromethylthio group.

Uniqueness

1,4-Dichloro-2-[(chloromethyl)thio]-benzene is unique due to the presence of the chloromethylthio group, which imparts distinct chemical reactivity and potential applications. This functional group allows for a variety of chemical transformations, making the compound versatile in synthetic chemistry and industrial applications.

Properties

IUPAC Name

1,4-dichloro-2-(chloromethylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3S/c8-4-11-7-3-5(9)1-2-6(7)10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIAQGNGTVYPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)SCCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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